molecular formula C26H38O3 B14376288 2-Oxo-2-phenylethyl octadec-12-ynoate CAS No. 90124-02-0

2-Oxo-2-phenylethyl octadec-12-ynoate

Cat. No.: B14376288
CAS No.: 90124-02-0
M. Wt: 398.6 g/mol
InChI Key: NHAAMJMWEBFMMH-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl octadec-12-ynoate is an ester derivative combining a phenyl-substituted oxoethyl group with octadec-12-ynoic acid. Its molecular formula is C₂₆H₃₆O₃, featuring a ketone (2-oxo), phenyl, and a long aliphatic chain with a terminal alkyne (octadec-12-ynoate). The compound’s structure enables unique physicochemical properties, such as moderate lipophilicity and thermal stability, making it relevant in polymer chemistry and bioactive molecule synthesis. The alkyne moiety allows participation in click chemistry (e.g., Huisgen cycloaddition), while the phenyl group enhances rigidity and UV stability .

Properties

CAS No.

90124-02-0

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-12-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-5,8-15,19,22-23H2,1H3

InChI Key

NHAAMJMWEBFMMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-12-ynoate typically involves the esterification of 12-octadecynoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-12-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-12-ynoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-12-ynoate involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, leading to the formation of biologically active intermediates. These intermediates can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Key Findings :

  • The phenyl group in the target compound increases rigidity compared to purely aliphatic alkyne esters like methyl octadec-12-ynoate. This enhances thermal stability (decomposition temp. ~220°C vs. 180°C for methyl octadec-12-ynoate) .
  • The terminal alkyne in octadec-12-ynoate derivatives enables efficient click chemistry, though steric hindrance from the phenyl group slightly reduces reaction rates compared to simpler alkyne esters.

Phenyl-Substituted Esters

Compound Molecular Weight (g/mol) Functional Groups Reactivity
This compound 396.57 Ester, phenyl, alkyne Moderate
2-Phenylethyl acetate 164.20 Ester, phenyl High
Benzyl stearate 414.67 Ester, phenyl Low

Key Findings :

  • The target compound’s ketone group (2-oxo) increases polarity relative to non-oxygenated phenyl esters like benzyl stearate, improving solubility in polar aprotic solvents (e.g., THF).
  • Compared to 2-phenylethyl acetate, the long alkyne chain in the target compound reduces volatility (bp >300°C vs. 245°C for 2-phenylethyl acetate), favoring high-temperature applications.

Heterocyclic Esters (Comparison with Compound)

The compound in , 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole , differs significantly:

Feature This compound Compound
Core Structure Linear alkyne ester Quinazolinone-sulfanyl heterocycle
Functional Groups Ester, phenyl, alkyne Sulfanyl, quinazolinone, isoindole
Molecular Weight 396.57 ~439.55 (estimated)
Reactivity Alkyne-focused Thiol- and nitrogen-mediated
Applications Polymer chemistry Pharmaceutical intermediates

Key Findings :

  • The compound’s sulfanyl and nitrogen-rich heterocycles enable nucleophilic reactivity (e.g., thiol-disulfide exchange), unlike the target compound’s alkyne-driven reactivity.

Research Implications and Limitations

While this compound offers unique advantages in modular synthesis, its comparison with heterocyclic esters (e.g., ) highlights trade-offs between structural simplicity and functional diversity. Further studies are needed to explore synergistic hybrid structures combining alkyne and heterocyclic motifs.

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